

In-Depth Technical Guide to Erybraedin E: Spectroscopic Analysis

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Compound of Interest

Compound Name: Erybraedin E

Cat. No.: B15185409

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Introduction

Erybraedin E is a prenylated pterocarpan, a class of flavonoids known for their diverse biological activities. Pterocarpanes are characterized by a tetracyclic ring system and are commonly found in the plant genus *Erythrina*. The unique structural features of **Erybraedin E**, including its specific pattern of hydroxylation and prenylation, contribute to its chemical properties and potential therapeutic applications. This technical guide provides a summary of the available spectroscopic data for **Erybraedin E** and outlines the general experimental protocols for its analysis.

Spectroscopic Data of Erybraedin E

A comprehensive set of experimentally determined spectroscopic data for **Erybraedin E** is not readily available in the public domain. The following tables are based on predicted data and data from structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For **Erybraedin E** (C₂₂H₂₀O₄), the predicted monoisotopic mass is 348.13617 Da. The table below summarizes the predicted m/z values for various adducts of **Erybraedin E**.

Adduct	Predicted m/z
[M+H] ⁺	349.14345
[M+Na] ⁺	371.12539
[M-H] ⁻	347.12889
[M+NH ₄] ⁺	366.16999
[M+K] ⁺	387.09933
[M+H-H ₂ O] ⁺	331.13343
[M+HCOO] ⁻	393.13437
[M+CH ₃ COO] ⁻	407.15002

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for **Erybraedin E** are not currently published. However, based on the known structure of **Erybraedin E** and the spectroscopic data of analogous prenylated pterocarpanes, the following characteristic signals can be anticipated.

¹H NMR (Predicted Chemical Shifts)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aromatic Protons	6.0 - 7.5	m
Methylene Protons (C-6)	3.5 - 4.5	m
Methine Protons (C-6a, C-11a)	4.0 - 5.5	m
Prenyl Vinyl Proton	5.0 - 5.5	t
Prenyl Methylene Protons	3.0 - 3.5	d
Prenyl Methyl Protons	1.5 - 1.8	s
Hydroxyl Protons	5.0 - 9.0	br s

¹³C NMR (Predicted Chemical Shifts)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Aromatic Carbons	100 - 160
C-6	65 - 75
C-6a	40 - 50
C-11a	75 - 85
Prenyl Quaternary Carbon	130 - 140
Prenyl Methine Carbon	120 - 130
Prenyl Methylene Carbon	20 - 30
Prenyl Methyl Carbons	15 - 25

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of pterocarpanes typically displays two main absorption bands. For **Erybraedin E**, the expected absorption maxima are in the following ranges:

Band	Wavelength Range (nm)
Band I	300 - 340
Band II	280 - 295

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Erybraedin E** are not available. The following are generalized methodologies for the analysis of flavonoids, which would be applicable to **Erybraedin E**.

Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically

used.

Sample Preparation: A dilute solution of the purified **Erybraedin E** is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

- The sample is infused into the ESI source.
- Mass spectra are acquired in both positive and negative ion modes.
- Full scan spectra are obtained to determine the molecular ion peaks.
- Tandem MS (MS/MS) experiments are performed on the molecular ions to obtain fragmentation patterns, which aid in structural elucidation.

NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or acetone-d_6). Tetramethylsilane (TMS) is often used as an internal standard.

Data Acquisition:

- ^1H NMR: Standard one-dimensional proton spectra are acquired.
- ^{13}C NMR: Proton-decoupled carbon spectra are obtained.
- 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.

UV-Vis Spectroscopy Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

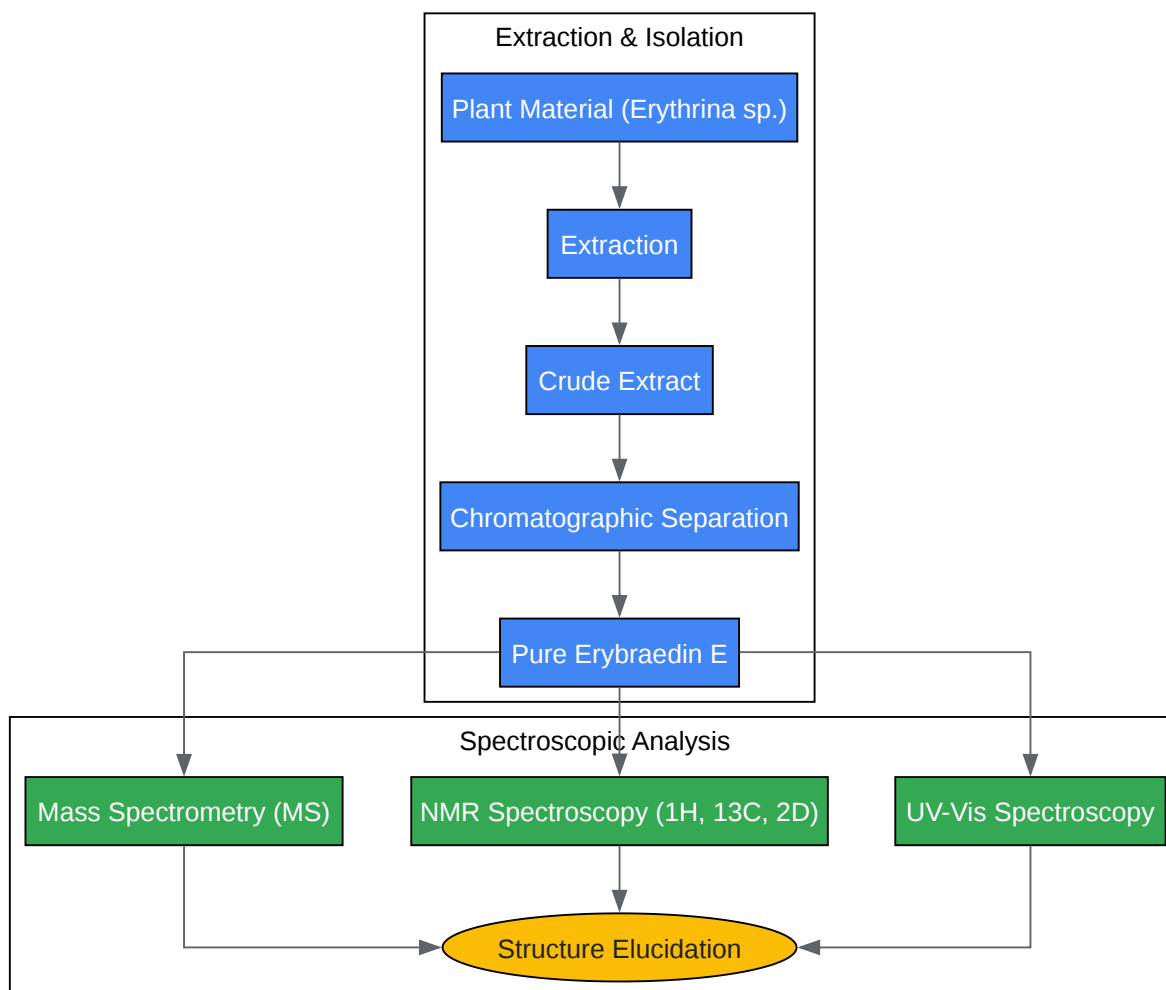
Sample Preparation: A solution of the compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

Data Acquisition:

- A baseline is recorded using the solvent in both the sample and reference cuvettes.
- The UV-Vis spectrum of the sample is recorded over a range of approximately 200-400 nm.
- The wavelengths of maximum absorbance (λ_{max}) are determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Erybraedin E**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Erybraedin E**.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by **Erybraedin E**. Research on the biological activities of related prenylated pterocarpanes suggests potential interactions with various cellular targets, but dedicated studies on **Erybraedin E** are required to elucidate its specific mechanisms of action.

Disclaimer: The spectroscopic data presented in this guide for NMR and UV-Vis are predictive and based on the analysis of structurally related compounds. Experimental verification is necessary for definitive structural confirmation.

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